In-Depth Technical Guide: Benzyl[(4-methoxyphenyl)methyl]amine (CAS 14429-02-8)
In-Depth Technical Guide: Benzyl[(4-methoxyphenyl)methyl]amine (CAS 14429-02-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical data for Benzyl[(4-methoxyphenyl)methyl]amine, CAS number 14429-02-8. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Properties and Characteristics
Benzyl[(4-methoxyphenyl)methyl]amine is a secondary amine featuring both a benzyl and a 4-methoxybenzyl group attached to the nitrogen atom.[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and organic materials sectors.[1]
Chemical and Physical Data Summary
The known and predicted physicochemical properties of Benzyl[(4-methoxyphenyl)methyl]amine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 14429-02-8 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₇NO | [1][2][3][4] |
| Molecular Weight | 227.30 g/mol | [2][4] |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine | [2] |
| Melting Point | 56 °C (in methanol) | [1] |
| Boiling Point | 170-172 °C (at 3 Torr) | [1] |
| Density (Predicted) | 1.053 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.15 ± 0.20 | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |
| Storage Temperature | 2-8°C | [1] |
Spectral and Analytical Data
Spectral data for Benzyl[(4-methoxyphenyl)methyl]amine is available in public repositories. This information is crucial for the verification of the compound's identity and purity after synthesis.
| Data Type | Availability | Source |
| ¹³C NMR Spectra | Available | [2] |
| GC-MS | Available | [2] |
| IR Spectra (Vapor Phase) | Available | [2] |
Safety and Handling
Based on GHS hazard statements, Benzyl[(4-methoxyphenyl)methyl]amine is classified as follows:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of secondary amines like Benzyl[(4-methoxyphenyl)methyl]amine is through reductive amination. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
General Reductive Amination Protocol
This protocol is a generalized procedure based on established methods for reductive amination.
Reactants:
-
Benzylamine
-
4-Methoxybenzaldehyde
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in the chosen anhydrous solvent, add 4-methoxybenzaldehyde (1.0-1.2 equivalents).
-
If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for a period of 1-2 hours to allow for the formation of the imine intermediate.
-
The reducing agent (1.5-2.0 equivalents) is then added portion-wise to the reaction mixture. Caution should be exercised as gas evolution may occur.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Benzyl[(4-methoxyphenyl)methyl]amine.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Benzyl[(4-methoxyphenyl)methyl]amine via reductive amination.
Caption: Synthesis workflow for Benzyl[(4-methoxyphenyl)methyl]amine.
Biological and Pharmacological Context
As of the date of this document, there is no specific, publicly available research detailing the biological activity or mechanism of action for Benzyl[(4-methoxyphenyl)methyl]amine (CAS 14429-02-8). However, the broader class of dibenzylamine and benzylamine derivatives has been investigated for various pharmacological properties.
It is noted that Benzyl[(4-methoxyphenyl)methyl]amine is utilized as a building block in medicinal chemistry for the design and development of new therapeutic agents.[1] Its structural motifs are present in compounds with a range of biological activities. For instance, a related compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is a key intermediate in the synthesis of the long-acting β2-adrenoceptor agonist formoterol, used in the treatment of asthma.[5]
Given its structural features, Benzyl[(4-methoxyphenyl)methyl]amine serves as a valuable scaffold for the generation of compound libraries for screening against various biological targets. Further research is warranted to elucidate any intrinsic biological activity of this compound and its potential as a lead structure in drug discovery.
Conclusion
Benzyl[(4-methoxyphenyl)methyl]amine is a well-characterized secondary amine with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as reductive amination. While specific biological data for this compound is currently lacking, its utility as a synthetic intermediate in medicinal chemistry is recognized. This guide provides a foundational resource for researchers working with or considering the use of Benzyl[(4-methoxyphenyl)methyl]amine in their research and development endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Benzyl[(4-methoxyphenyl)methyl]amine | C15H17NO | CID 738564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]



